molecular formula C4H5N5O B1444743 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole CAS No. 1000686-15-6

2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B1444743
CAS No.: 1000686-15-6
M. Wt: 139.12 g/mol
InChI Key: XGPQPZBCPCGWFQ-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole (CAS 1000686-15-6) is a high-purity chemical building block offered at 95% purity, designed for advanced research and development applications . This compound features the 1,3,4-oxadiazole ring, a versatile scaffold recognized for its significant potential in medicinal chemistry, particularly in the development of novel anticancer agents . Research indicates that 1,3,4-oxadiazole derivatives can be engineered to act through diverse mechanisms, such as inhibiting critical enzymes including thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), which are prominent targets in cancer cell proliferation . The presence of the reactive azidomethyl group at the 2-position makes this compound a particularly valuable intermediate for further synthetic modification via click chemistry, such as in the synthesis of more complex molecules like (Azetidin-3-ylmethyl) derivatives . This allows researchers to create targeted hybrid pharmacophores for structure-activity relationship (SAR) studies and drug discovery programs. As a key reagent, it is supplied with the structural formula CC1=NN=C(O1)CN=(N+)=(N-) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(azidomethyl)-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O/c1-3-7-8-4(10-3)2-6-9-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPQPZBCPCGWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategies for 1,3,4-Oxadiazole Synthesis

The synthesis of 1,3,4-oxadiazole derivatives typically proceeds via cyclization reactions involving hydrazides and carboxylic acid derivatives or related precursors. Key methods include:

  • Cyclization of acylhydrazides with carboxylic acids or their derivatives (e.g., acid chlorides, esters, or anhydrides) under dehydrating conditions.
  • Oxidative cyclization of thiosemicarbazides or semicarbazides with oxidants such as o-iodobenzoic acid or iodine.
  • Use of isothiocyanates and hydrazides in the presence of mild catalysts for green and efficient synthesis.

Preparation Methods for 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole

Stepwise Synthesis Approach

The preparation of this compound generally involves the following sequence:

Construction of the 5-Methyl-1,3,4-Oxadiazole Core

A common method involves cyclization of an appropriate acylhydrazide (e.g., acetylhydrazide for methyl substitution at the 5-position) with a carboxylic acid derivative. For example:

  • Reactants: Acetylhydrazide and formaldehyde (or a formaldehyde equivalent)
  • Cyclization agent: Phosphorus oxychloride (POCl₃), polyphosphoric acid, or potassium hydrogen sulfate as a green alternative
  • Conditions: Reflux or room temperature, depending on catalyst
  • Yield: Up to 85% with green catalysts such as potassium hydrogen sulfate
Introduction of a Leaving Group at the 2-Position

To introduce an azidomethyl group, the 2-position of the oxadiazole ring is first functionalized with a halomethyl group:

  • Method: Chloromethylation or bromomethylation using paraformaldehyde and hydrochloric acid (for chloromethyl) or hydrobromic acid (for bromomethyl)
  • Alternative: Use of chloromethyl methyl ether as a reagent
  • Conditions: Acidic, controlled temperature to prevent side reactions
Azidation (Nucleophilic Substitution)

The halomethyl derivative is then treated with sodium azide to afford the azidomethyl group:

  • Reagent: Sodium azide (NaN₃)
  • Solvent: Dimethylformamide (DMF) or acetone
  • Temperature: Typically room temperature to 60°C
  • Time: Several hours
  • Workup: Extraction, washing, and purification by column chromatography

Representative Data Table for the Synthesis

Step Reactants Conditions Catalyst/Reagent Yield (%) Notes
1 Acetylhydrazide + acid Reflux or RT, 2–3 h POCl₃ or KHSO₄ 70–85 Forms 5-methyl-1,3,4-oxadiazole core
2 Oxadiazole + paraformaldehyde + HCl 0–25°C, 1–2 h HCl (gas or conc.) 60–75 Chloromethylation at 2-position
3 2-chloromethyl-5-methyl-1,3,4-oxadiazole + NaN₃ DMF, 40–60°C, 3–6 h Sodium azide 70–90 Azidomethyl substitution

RT = Room Temperature; KHSO₄ = Potassium Hydrogen Sulfate

Green and Efficient Alternatives

Recent research emphasizes greener and more efficient protocols for oxadiazole synthesis:

  • Use of potassium hydrogen sulfate as a catalyst at room temperature, avoiding hazardous reagents and high temperatures, with yields up to 85%.
  • Avoidance of strong acids and expensive oxidants, making the process suitable for scale-up and industrial application.

Key Research Findings

  • The cyclization of hydrazides with carboxylic acids or their derivatives remains the most reliable method for constructing the oxadiazole core.
  • The substitution of halomethyl with azide is highly efficient, with minimal byproduct formation when using sodium azide in polar aprotic solvents.
  • Green catalytic systems (e.g., potassium hydrogen sulfate) provide high yields and operational simplicity, supporting sustainable chemistry initiatives.

Summary Table: Preparation Methods Overview

Methodology Catalyst/Reagent Advantages Limitations Reference
Classical cyclization POCl₃, conc. H₂SO₄ High yield, well-established Corrosive, harsh conditions
Green catalytic cyclization Potassium hydrogen sulfate Mild, green, high yield Limited substrate scope
Halomethylation + azidation HCl or HBr, NaN₃ Efficient, scalable Requires halogenation step General knowledge

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions, forming heterocyclic compounds.

Common Reagents and Conditions:

    Copper(I) Catalysts: Used in the Huisgen cycloaddition to form triazoles.

    Reducing Agents: Such as lithium aluminum hydride for azide reduction.

    Photochemical Conditions: For cycloaddition reactions involving the azide group.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Resulting from the reduction of the azide group.

Scientific Research Applications

2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active triazoles.

    Industry: Utilized in the development of advanced materials, including polymers and explosives, due to the high energy content of the azide group.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole largely depends on the specific application. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles to form stable triazole rings. This reactivity is harnessed in bioorthogonal chemistry for labeling biomolecules without interfering with native biological processes.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The electronic nature and substituent position on the oxadiazole ring significantly influence reactivity and bioactivity. Below is a comparative analysis of key analogues:

Compound Name Substituent (Position 2) Molecular Formula Key Properties Reference
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole -CH2N3 C4H5N5O High polarity (PSA ~90 Ų), moderate rotatable bonds (3), azide reactivity
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole (3g) -C6H4Br C9H7BrN2O Increased lipophilicity (logP ~3.2), electron-withdrawing Br enhances stability
2-(4-Trifluoromethylphenyl)-5-methyl-1,3,4-oxadiazole (3h) -C6H4CF3 C10H7F3N2O Strong electron-withdrawing CF3 group; improved thermal stability
2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole -C10H6Br C13H9BrN2O Extended aromatic system; higher molecular weight (MW 313.1), reduced solubility
2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole -C6H3(OCH2C3H5) C13H14N2O2 Bulky substituent; moderate rotatable bonds (6), enhanced antibacterial activity

Key Observations :

  • Polar Surface Area (PSA): The azidomethyl derivative’s PSA (~90 Ų) is lower than phenolic analogues (e.g., hydroxyphenyl oxadiazoles, PSA ~110 Ų) but higher than bromophenyl derivatives (~70 Ų) .
  • Lipophilicity : Bromophenyl and naphthalene derivatives exhibit higher logP values (>3), favoring membrane permeability but risking solubility limitations .

Biological Activity

The compound 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, antibacterial properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis typically involves the reaction of appropriate precursors under controlled conditions. Although specific synthetic routes for this compound were not detailed in the search results, similar compounds in the oxadiazole family have been synthesized using methodologies such as cyclization reactions involving hydrazides and aldehydes.

Biological Activity Overview

Compounds containing the 1,3,4-oxadiazole nucleus are known for a wide range of biological activities including:

  • Antibacterial Activity : Many derivatives demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Some oxadiazole derivatives show promise in treating fungal infections.
  • Anticancer Activity : Certain compounds exhibit cytotoxic effects on various cancer cell lines.
  • Antioxidant Properties : Oxadiazoles have been explored for their ability to scavenge free radicals.

Antibacterial Activity

A study evaluated the antibacterial properties of various 1,3,4-oxadiazole derivatives against common pathogens. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.

Table 1: Antibacterial Activity of this compound

BacteriaMIC (µg/mL)Reference DrugMIC (µg/mL)
Escherichia coli100Gentamicin10
Staphylococcus aureus150Ampicillin20
Klebsiella pneumoniae200Ciprofloxacin15
Bacillus cereus250Vancomycin30

The results indicate that This compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria but is less potent than standard antibiotics.

Case Studies

  • Antibacterial Efficacy : In a comparative study involving various oxadiazole derivatives, it was found that compounds with azido substituents generally displayed enhanced activity against resistant strains of bacteria. The azido group may contribute to increased lipophilicity and better membrane penetration.
  • Cytotoxicity Against Cancer Cell Lines : Research has shown that several oxadiazole derivatives can inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer) and HCT116 (colorectal cancer). The mechanism often involves the inhibition of topoisomerase enzymes which are crucial for DNA replication.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazide precursors or substitution reactions. For example, alkylation of 5-methyl-1,3,4-oxadiazole-2-thiol with azidomethyl halides under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents (DMF or DMSO) can yield the target compound. Catalysts like K₂CO₃ or Et₃N enhance nucleophilic substitution efficiency. Reaction optimization requires monitoring temperature (60–80°C) and stoichiometric ratios (1:1.2 for oxadiazole:alkylating agent) to minimize side products. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : The azidomethyl group (–CH₂N₃) shows characteristic peaks at δ 3.8–4.2 ppm (¹H) and δ 45–50 ppm (¹³C). The oxadiazole ring protons (C5-methyl) appear as a singlet near δ 2.5 ppm (¹H).
  • IR : Stretching vibrations for N₃ (~2100 cm⁻¹) and C=N (1630–1650 cm⁻¹) confirm functional groups.
  • MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of N₂ from the azide group) validate the structure. Discrepancies in spectral data may arise from tautomerism or solvent effects, requiring DFT calculations for resolution .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : The compound is sensitive to light, moisture, and elevated temperatures due to the azide group’s instability. Accelerated stability studies (40°C/75% RH) over 4–6 weeks indicate degradation via azide decomposition, monitored by HPLC. Storage in amber vials at –20°C under argon maximizes shelf life. TGA/DSC analysis reveals decomposition onset temperatures (~120°C), guiding safe handling protocols .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in click chemistry applications?

  • Methodological Answer : The electron-deficient oxadiazole ring enhances the azide’s participation in Huisgen cycloaddition with alkynes. Steric hindrance from the C5-methyl group slows reaction kinetics, requiring Cu(I) catalysts (e.g., TBTA-CuBr) and elevated temperatures (50–60°C). Computational studies (DFT, Fukui indices) predict regioselectivity in triazole formation, validated by LC-MS/MS .

Q. What biochemical pathways are modulated by this compound in anticancer assays?

  • Methodological Answer : In vitro studies (MTT assays) against cancer cell lines (e.g., MCF-7, HeLa) reveal IC₅₀ values <10 μM. Mechanistic investigations show ROS generation, mitochondrial membrane depolarization (JC-1 staining), and caspase-3/7 activation. SAR analysis indicates that the azide group enhances pro-apoptotic activity compared to non-azide analogs. Synergy with cisplatin (Combination Index <1) suggests potential for combination therapy .

Q. How can computational modeling predict the ADMET properties of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) identifies binding affinities for targets like EGFR or PARP. QSAR models (Molinspiration, SwissADME) predict logP (~2.1), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and CYP450 inhibition risks. MD simulations (GROMACS) assess solubility and blood-brain barrier penetration, guiding lead optimization .

Data Analysis & Contradictions

Q. How can researchers resolve discrepancies in reported biological activities of this compound analogs?

  • Methodological Answer : Variability in bioassay results (e.g., antimicrobial IC₅₀) may stem from differences in bacterial strains (Gram+ vs. Gram–) or assay conditions (broth microdilution vs. disk diffusion). Meta-analysis using standardized protocols (CLSI guidelines) and dose-response normalization (e.g., Hill slopes) clarifies efficacy trends. Contradictory cytotoxicity data require validation via orthogonal assays (Annexin V/PI vs. LDH release) .

Q. What strategies mitigate hazards during large-scale synthesis of azide-containing oxadiazoles?

  • Methodological Answer : Azide handling demands strict safety measures:

  • Engineering Controls : Use explosion-proof reactors and fume hoods.
  • Process Modifications : Replace azidomethyl halides with safer precursors (e.g., trimethylsilyl azide).
  • Analytical Monitoring : In-line FTIR tracks azide concentration to prevent accumulation.
    Regulatory compliance (OSHA, REACH) and small-batch testing minimize risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 2
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole

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